(3E)-6-chloro-3-[2-(4-methoxyphenyl)-2-oxoethylidene]-3,4-dihydro-2H-1,4-benzoxazin-2-one
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Overview
Description
The compound (3E)-6-chloro-3-[2-(4-methoxyphenyl)-2-oxoethylidene]-3,4-dihydro-2H-1,4-benzoxazin-2-one is a heterocyclic organic molecule. It features a benzoxazinone core, which is a fused bicyclic structure containing both benzene and oxazinone rings. The presence of a chloro substituent and a methoxyphenyl group adds to its chemical diversity, making it a compound of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-6-chloro-3-[2-(4-methoxyphenyl)-2-oxoethylidene]-3,4-dihydro-2H-1,4-benzoxazin-2-one typically involves multi-step organic reactions
Formation of Benzoxazinone Core: The initial step involves the cyclization of an appropriate anthranilic acid derivative with a suitable carbonyl compound under acidic or basic conditions to form the benzoxazinone ring.
Introduction of Chloro Group: Chlorination can be achieved using reagents like thionyl chloride or phosphorus pentachloride.
Addition of Methoxyphenyl Group: The methoxyphenyl group is introduced via a condensation reaction with a methoxybenzaldehyde derivative under basic conditions, often using a catalyst like piperidine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the oxo group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted by nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted benzoxazinones.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in synthetic organic chemistry.
Biology
In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial and anticancer properties. The presence of the benzoxazinone core is known to interact with biological targets effectively.
Medicine
In medicine, this compound and its derivatives are explored for their potential therapeutic applications. They are investigated for their ability to inhibit specific enzymes or receptors involved in disease pathways.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and dyes, due to its stable structure and reactivity.
Mechanism of Action
The mechanism of action of (3E)-6-chloro-3-[2-(4-methoxyphenyl)-2-oxoethylidene]-3,4-dihydro-2H-1,4-benzoxazin-2-one involves its interaction with molecular targets such as enzymes or receptors. The chloro and methoxyphenyl groups enhance its binding affinity and specificity. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding sites.
Comparison with Similar Compounds
Similar Compounds
- (3E)-6-chloro-3-[2-(4-hydroxyphenyl)-2-oxoethylidene]-3,4-dihydro-2H-1,4-benzoxazin-2-one
- (3E)-6-chloro-3-[2-(4-methylphenyl)-2-oxoethylidene]-3,4-dihydro-2H-1,4-benzoxazin-2-one
Uniqueness
Compared to similar compounds, (3E)-6-chloro-3-[2-(4-methoxyphenyl)-2-oxoethylidene]-3,4-dihydro-2H-1,4-benzoxazin-2-one is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This makes it particularly interesting for applications requiring specific electronic characteristics.
Properties
Molecular Formula |
C17H12ClNO4 |
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Molecular Weight |
329.7 g/mol |
IUPAC Name |
6-chloro-3-[(Z)-2-hydroxy-2-(4-methoxyphenyl)ethenyl]-1,4-benzoxazin-2-one |
InChI |
InChI=1S/C17H12ClNO4/c1-22-12-5-2-10(3-6-12)15(20)9-14-17(21)23-16-7-4-11(18)8-13(16)19-14/h2-9,20H,1H3/b15-9- |
InChI Key |
DMKGUKPOJNDTHC-DHDCSXOGSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C(=C/C2=NC3=C(C=CC(=C3)Cl)OC2=O)/O |
Canonical SMILES |
COC1=CC=C(C=C1)C(=CC2=NC3=C(C=CC(=C3)Cl)OC2=O)O |
Origin of Product |
United States |
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